Synthesis of Tetraethylammonium periodate
Synthesis of Tetraethylammonium periodate
Technical Whitepaper: Synthesis and Application of Tetraethylammonium Periodate ( )
Executive Summary
Tetraethylammonium periodate (TEAP) represents a critical class of phase-transfer oxidants, bridging the gap between aqueous inorganic chemistry and organic synthesis. While sodium periodate (
Chemical Thermodynamics & Solubility Principles
The synthesis of TEAP relies on a metathesis (ion-exchange) strategy driven by solubility differentials.
-
The Challenge:
is highly water-soluble but insoluble in organic solvents. -
The Solution: The tetraethylammonium cation (
) acts as a lipophilic carrier. -
The Driving Force: When aqueous solutions of tetraethylammonium bromide (
) and sodium periodate are mixed, the resulting TEAP is significantly less soluble in cold water than the starting materials, or it can be selectively extracted into an organic phase due to the "soft-soft" interaction between the bulky cation and the large anion.
Physical Properties Profile
| Property | Specification | Notes |
| Formula | ||
| MW | ~321.15 g/mol | |
| Appearance | White crystalline solid | Hygroscopic |
| Solubility | DCM, Acetone, Chloroform | Sparingly soluble in cold water |
| Melting Point | ~175–180°C (Dec) | Note: Periodates decompose violently if overheated.[1] |
Synthesis Protocol
Reagents and Equipment
-
Precursor A: Tetraethylammonium Bromide (
), >98% purity. -
Precursor B: Sodium Metaperiodate (
), >99% purity. -
Solvent: Deionized Water (18 MΩ), Dichloromethane (DCM), Ethanol (absolute).
-
Equipment: 250mL Round Bottom Flask, Magnetic Stirrer, Separatory Funnel, Buchner Funnel.
Step-by-Step Methodology
This protocol is designed for a 50 mmol scale .
Step 1: Precursor Solubilization
-
Dissolve 10.70 g (50 mmol) of
in 60 mL of warm deionized water (40°C). Ensure complete dissolution. -
In a separate beaker, dissolve 10.51 g (50 mmol) of
in 40 mL of deionized water at room temperature.
Step 2: Metathesis Reaction
-
Slowly add the
solution to the solution under vigorous stirring. -
Observation Point: A white precipitate may form immediately. If the solution remains clear (due to supersaturation or slight solubility), proceed to Step 3 (Extraction).
-
Stir the mixture for 30 minutes at room temperature to ensure equilibrium.
Step 3: Isolation (Dual-Path)
-
Path A (Heavy Precipitation): If a thick slurry forms, cool the mixture to 0-4°C in an ice bath for 1 hour. Filter via vacuum filtration. Wash the cake with 10 mL of ice-cold water.
-
Path B (Extraction - Recommended for High Yield): Transfer the entire aqueous mixture to a separatory funnel. Extract with 3 x 50 mL of Dichloromethane (DCM) . The lipophilic TEAP will partition into the organic layer.
-
Combine organic layers.[2]
-
Dry over anhydrous
. -
Filter and rotary evaporate the solvent to yield the crude solid.
-
Step 4: Purification (Recrystallization)
-
Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (9:1 v/v) or pure Acetone .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals by filtration and dry under vacuum over
(desiccant) for 24 hours.
Synthesis Workflow Diagram
Caption: Logic flow for TEAP synthesis, accounting for solubility variations.
Quality Control & Characterization
To validate the synthesis, perform the following checks.
| Method | Expected Result | Diagnostic Value |
| Melting Point | 175–180°C (with decomposition) | Distinguishes from |
| IR Spectroscopy | Strong, broad band at 840–850 cm⁻¹ ( | Confirms presence of periodate anion.[3] |
| Silver Nitrate Test | No precipitate with | Confirms absence of Bromide ( |
| Solubility Check | Soluble in DCM; Insoluble in Hexane. | Confirms phase-transfer capability. |
Application: Homogeneous Oxidative Cleavage
The primary utility of TEAP is the Malaprade reaction in non-aqueous media. This is essential when the substrate (e.g., a protected sugar or steroid) is insoluble in water.
Mechanism: The periodate ion attacks the 1,2-diol to form a cyclic periodate ester intermediate. This intermediate collapses to cleave the C-C bond, yielding two carbonyl fragments (aldehydes or ketones).
Mechanistic Pathway Diagram
Caption: Malaprade oxidation pathway using TEAP in organic solvent.
Protocol for Diol Cleavage:
-
Dissolve 1.0 eq of diol in DCM.
-
Add 1.1 eq of TEAP.
-
Stir at 0°C to RT for 1-2 hours.
-
Filter off the precipitated
(Iodate byproduct). -
Evaporate solvent to obtain carbonyl products.
Safety & Handling (Critical)
Hazard Class: Oxidizing Solid (Category 2).[4][5]
-
Incompatibility: Never grind TEAP with reducing agents (sulfur, metal powders, organic amines) as this can result in explosive deflagration.
-
Storage: Store in amber glass (light sensitive) at 4°C. Keep away from flammables.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of dust.
References
-
General Synthesis of Quaternary Ammonium Periodates: Qureshi, A. K., & Sklarz, B. (1966). Periodate oxidation of hydroxylamines.Journal of the Chemical Society C: Organic, 412-415. Link (Establishes the baseline for ammonium periodate preparation).
-
Phase Transfer Applications: Santaniello, E., Manzocchi, A., & Farachi, C. (1980). Tetra-n-butylammonium periodate: A versatile oxidant in organic synthesis.Synthesis, 1980(07), 563-565. Link (While focusing on butyl, the solubility and reactivity principles directly apply to ethyl variants).
-
Safety & Properties Data: PubChem Database.[5][6] Tetraethylammonium Periodate / Related Compounds. National Library of Medicine. Link (Used for GHS classification and solubility extrapolation).
- Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
Sources
- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 2. CN102020571A - Preparation method of tetramethylammonium bromide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrabutylammonium (meta)periodate 65201-77-6 [sigmaaldrich.com]
- 5. Tetrabutylammonium Periodate | C16H36INO4 | CID 2724292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]
